molecular formula C10H12O4 B7765689 ethyl (2R)-2-hydroxy-2-(4-hydroxyphenyl)acetate

ethyl (2R)-2-hydroxy-2-(4-hydroxyphenyl)acetate

Cat. No.: B7765689
M. Wt: 196.20 g/mol
InChI Key: VLOUFSKXRCPIQR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2R)-2-hydroxy-2-(4-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid and is characterized by the presence of both hydroxy and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-hydroxy-2-(4-hydroxyphenyl)acetate typically involves the esterification of (2R)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-hydroxy-2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of ethyl (2R)-2-hydroxy-2-(4-hydroxyphenyl)ethanol.

    Substitution: Formation of ethyl (2R)-2-alkoxy-2-(4-hydroxyphenyl)acetate or ethyl (2R)-2-hydroxy-2-(4-alkoxyphenyl)acetate.

Scientific Research Applications

Ethyl (2R)-2-hydroxy-2-(4-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fine chemicals and as a precursor for various pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-hydroxy-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active (2R)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl (2R)-2-hydroxy-2-(4-hydroxyphenyl)acetate can be compared with similar compounds such as:

    Ethyl 4-hydroxyphenylacetate: Lacks the additional hydroxy group at the 2-position, resulting in different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group, leading to variations in physical properties and reactivity.

    Ethyl (2S)-2-hydroxy-2-(4-hydroxyphenyl)acetate: The stereoisomer of the compound, which may exhibit different biological activity due to the change in stereochemistry.

This compound stands out due to its unique combination of functional groups and stereochemistry, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (2R)-2-hydroxy-2-(4-hydroxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,11-12H,2H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOUFSKXRCPIQR-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.